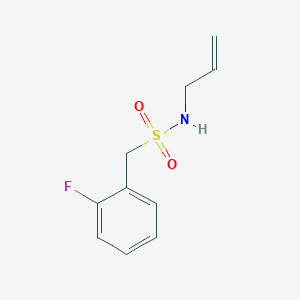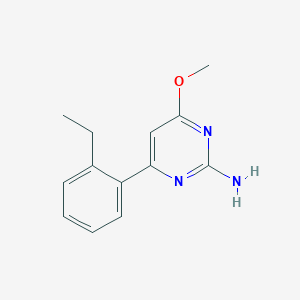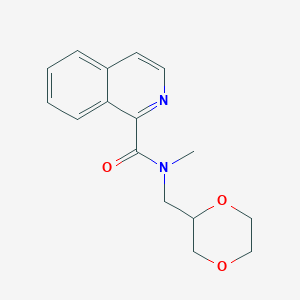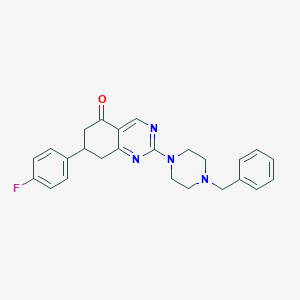![molecular formula C17H16Cl2N2O B4429028 {[5-(4-chlorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4429028.png)
{[5-(4-chlorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride
Übersicht
Beschreibung
{[5-(4-chlorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride, also known as PNU-282987, is a selective agonist of the α7 subtype of nicotinic acetylcholine receptors (nAChRs). These receptors are widely distributed in the central nervous system and are involved in various physiological processes, including learning, memory, and attention. PNU-282987 has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
Wirkmechanismus
{[5-(4-chlorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride selectively activates the α7 subtype of nAChRs, which are highly expressed in the hippocampus and prefrontal cortex, regions involved in learning, memory, and attention. Activation of these receptors leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive processes. This compound has been shown to enhance synaptic plasticity, increase neurotrophic factor expression, and reduce neuroinflammation, all of which contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It can improve cognitive function, reduce inflammation, and protect against neuronal damage in models of Alzheimer's disease, schizophrenia, and depression. This compound has also been shown to reduce nicotine self-administration and withdrawal symptoms in animal models of nicotine addiction. Additionally, this compound has been shown to increase the expression of neurotrophic factors, which promote neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
{[5-(4-chlorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride has several advantages for lab experiments. It is highly selective for the α7 subtype of nAChRs, which allows for specific targeting of this receptor subtype. It is also stable and easy to handle, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations, including its relatively short half-life and potential off-target effects at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration for each experimental condition.
Zukünftige Richtungen
There are several future directions for research on {[5-(4-chlorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to determine the optimal dose and treatment duration for this compound in these conditions. Another area of interest is its potential use in nicotine addiction treatment, as this compound has been shown to reduce nicotine self-administration and withdrawal symptoms in animal models. Further studies are needed to determine the safety and efficacy of this compound in human clinical trials. Finally, this compound may have potential applications in other neurological and psychiatric disorders, such as schizophrenia and depression, which require further investigation.
Wissenschaftliche Forschungsanwendungen
{[5-(4-chlorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of these diseases. This compound has also been investigated for its potential use in nicotine addiction treatment, as it can activate the same receptors as nicotine without the addictive properties.
Eigenschaften
IUPAC Name |
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O.ClH/c18-15-3-1-14(2-4-15)17-6-5-16(21-17)12-20-11-13-7-9-19-10-8-13;/h1-10,20H,11-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIKACCFOMQHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNCC3=CC=NC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4428955.png)

![1-[(2-fluorobenzyl)sulfonyl]azepane](/img/structure/B4428978.png)
![N-(3-chloro-4-methylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4428984.png)
![3-[(ethylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B4428991.png)
![1-(1-cyclohexen-1-ylacetyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B4428995.png)
![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4428999.png)
![N-(3,4-dimethylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4429002.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(4-methylbenzyl)oxy]-2-propanol hydrochloride](/img/structure/B4429012.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4429017.png)

